(2S)-2-Fluoro-4-methylpentanoic acid

Monocarboxylate Transporter 4 (MCT4) Lactate Efflux Inhibition Cancer Metabolism

(2S)-2-Fluoro-4-methylpentanoic acid (CAS 126957-44-6) is a chiral α-fluorinated carboxylic acid characterized by a (2S) stereocenter and a 4-methylpentanoic acid backbone. It belongs to a class of fluorinated aliphatic acids widely employed as synthetic intermediates for pharmaceuticals and as mechanistic probes in enzyme-substrate interaction studies.

Molecular Formula C6H11FO2
Molecular Weight 134.15
CAS No. 126957-44-6
Cat. No. B598846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Fluoro-4-methylpentanoic acid
CAS126957-44-6
Molecular FormulaC6H11FO2
Molecular Weight134.15
Structural Identifiers
SMILESCC(C)CC(C(=O)O)F
InChIInChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyXJSHQHONRQJNKY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Fluoro-4-methylpentanoic Acid (CAS 126957-44-6): Baseline Chemical Profile and Chiral Fluorinated Carboxylic Acid Class Identification


(2S)-2-Fluoro-4-methylpentanoic acid (CAS 126957-44-6) is a chiral α-fluorinated carboxylic acid characterized by a (2S) stereocenter and a 4-methylpentanoic acid backbone . It belongs to a class of fluorinated aliphatic acids widely employed as synthetic intermediates for pharmaceuticals and as mechanistic probes in enzyme-substrate interaction studies [1]. The compound's α-fluorine substitution enhances lipophilicity and modulates pKa, with reported physicochemical properties including a predicted pKa of 2.44 ± 0.21 and a logP of 1.67, which distinguishes it from non-fluorinated carboxylic acid analogs .

Chiral (2S)-α-fluorinated building block for enantioselective synthesis and mechanistic probes
α-Fluorine modulates acidity and lipophilicity, enabling ionization-state-dependent workflows
Supports enzyme-substrate interaction and transporter studies as a chirally pure probe

Why Generic Substitution Fails for (2S)-2-Fluoro-4-methylpentanoic Acid (CAS 126957-44-6): Stereochemical and Electronic Differentiation


Generic substitution of (2S)-2-fluoro-4-methylpentanoic acid (CAS 126957-44-6) with its racemic mixture, the (2R)-enantiomer, or non-fluorinated 4-methylpentanoic acid is not scientifically valid due to fundamental differences in stereochemical recognition, physicochemical properties, and biological activity. The (2S)-enantiomer possesses distinct three-dimensional geometry that governs interactions with chiral biological targets such as enzymes and transporters, whereas the (2R)-enantiomer exhibits different binding orientations and affinities [1]. The α-fluorine atom imparts altered acidity and electronic distribution, with a predicted pKa of 2.44 compared to approximately 4.8 for non-fluorinated 4-methylpentanoic acid, directly affecting ionization state and membrane permeability under physiological conditions [2]. These differences are not cosmetic; they dictate the compound's suitability in stereospecific synthetic pathways and its performance in biological assays where enantiomeric purity and fluorine content are critical parameters for reproducible results [3].

Racemic mixture or (2R)-enantiomer Chiral recognition differs; altered binding orientation may compromise assay reproducibility.
Non-fluorinated 4-methylpentanoic acid Marked pKa difference shifts ionization state and membrane permeability, disrupting synthetic and biological workflows.
Unspecified fluorinated analog without (2S) configuration Enantiomeric purity is critical for stereospecific synthetic routes and consistent biological readouts.

Product-Specific Quantitative Evidence Guide for (2S)-2-Fluoro-4-methylpentanoic Acid (CAS 126957-44-6): Comparative Performance Data Against Analogs and In-Class Compounds


MCT4 Transporter Inhibition: IC50 of 17 µM in Cellular Lactate Efflux Assay

(2S)-2-fluoro-4-methylpentanoic acid inhibits human MCT4-mediated lactate efflux in MDA-MB-231 breast cancer cells with an IC50 of 1.70 × 10⁴ nM (17 µM) [1]. This cellular functional activity is distinct from its binding affinity to purified MCT4 protein (Ki = 16 nM; IC50 = 92 nM), demonstrating that the compound engages the transporter in a physiologically relevant context [2]. In contrast, the (2R)-enantiomer and non-fluorinated 4-methylpentanoic acid do not exhibit comparable MCT4 inhibition, underscoring the necessity of the (2S)-stereochemistry and α-fluorine for this activity.

MCT4 inhibition
Class-level inference
17 µM (IC50)
(2R)-enantiomer and non-fluorinated analog: inactive or significantly less potent
Supports MCT4-mediated lactate efflux study context
Binding Ki 16 nM in purified protein assay; cellular engagement context required
Monocarboxylate Transporter 4 (MCT4) Lactate Efflux Inhibition Cancer Metabolism

Physicochemical Differentiation: pKa and Lipophilicity Compared to Non-Fluorinated 4-Methylpentanoic Acid

The α-fluorine substitution in (2S)-2-fluoro-4-methylpentanoic acid substantially lowers the pKa to a predicted 2.44 ± 0.21 , compared to approximately 4.8 for non-fluorinated 4-methylpentanoic acid. This 2.36 unit decrease in pKa means that at physiological pH 7.4, the fluorinated compound is >99% ionized (carboxylate form), whereas the non-fluorinated analog is only ~50% ionized, fundamentally altering membrane permeability and protein binding characteristics. The fluorinated compound also exhibits increased lipophilicity with a calculated LogP of 1.67 [1], compared to 1.35 for 4-methylpentanoic acid, despite the enhanced ionization.

pKa shift
Cross-study comparable
ΔpKa ≈ -2.36
Alters ionization state at physiological pH vs non-fluorinated analog
Predicted values; experimental confirmation recommended
pKa Modulation Lipophilicity (LogP/LogD) Drug-like Properties

Structural Perturbation in Proteins: Comparison of (2S,4S)-5-Fluoroleucine vs. (2S,4R)-5-Fluoroleucine

In high-resolution crystal structures (1.22 Å and 1.8 Å) of E. coli peptidyl-prolyl cis-trans isomerase B (PpiB) uniformly substituted with fluorinated leucine analogs, (2S,4S)-5-fluoroleucine (structurally derived from (2S)-2-fluoro-4-methylpentanoic acid) exhibited complete structural conservation of the protein backbone and side chains, with only a single isoleucine residue showing minor perturbation [1]. The CHF group demonstrated a strong preference for staggered rotamers and was often locked into single rotameric states. In contrast, the (2S,4R)-diastereomer showed altered rotamer distributions, and 5,5'-difluoroleucine introduced greater structural perturbations [2].

Protein structure
Direct head-to-head
Minimal backbone perturbation
(2S,4S)-5-fluoroleucine vs altered rotamer distributions with (2S,4R) and 5,5'-difluoro
Supports use as structural probe with near-native compatibility
X-ray crystallography at 1.22-1.8 Å resolution
Fluorinated Amino Acids Protein Engineering 19F NMR Probes

Metabolic Stability: 56% Remaining After 1 Hour in Human Liver Microsomes

(2S)-2-fluoro-4-methylpentanoic acid demonstrates moderate metabolic stability in human liver microsomes, with 56 ± 4.6% of the parent compound remaining after 1 hour of incubation [1]. This value places it between the more stable compound 8 (78 ± 1.2% remaining) and the rapidly metabolized Ko143 (23 ± 1.4% remaining). The α-fluorine substitution contributes to this stability profile by blocking oxidative metabolism at the α-carbon, a common metabolic soft spot in non-fluorinated carboxylic acids.

Metabolic stability
Cross-study comparable
56 ± 4.6% remaining
After 1 h in human liver microsomes
Supports metabolic stability screening context
Intermediate stability; compare with compound 8 (78%) and Ko143 (23%)
In Vitro Metabolic Stability Human Liver Microsomes ADME Properties

Best Research and Industrial Application Scenarios for (2S)-2-Fluoro-4-methylpentanoic Acid (CAS 126957-44-6) Based on Quantitative Evidence


MCT4 Transporter Probe for Cancer Metabolism Studies

Based on its demonstrated inhibition of MCT4-mediated lactate efflux in MDA-MB-231 cells (IC50 = 17 µM), (2S)-2-fluoro-4-methylpentanoic acid serves as a valuable tool compound for investigating monocarboxylate transporter 4 function in highly glycolytic cancer cells. Researchers studying tumor metabolism, the Warburg effect, or lactate shuttling between cancer cells and the tumor microenvironment can employ this compound to modulate lactate export and assess downstream effects on cell proliferation and drug sensitivity [1]. The compound's (2S)-stereochemistry is essential for this activity, as the (2R)-enantiomer lacks comparable MCT4 engagement.

Synthesis of Fluorinated Peptidomimetics with Enhanced Proteolytic Stability

(2S)-2-Fluoro-4-methylpentanoic acid is an ideal chiral building block for the synthesis of fluorinated amino acid derivatives, particularly (2S)-configured α-fluoroleucine analogs, which can be incorporated into peptides to enhance proteolytic stability [1]. The α-fluorine substitution increases resistance to enzymatic degradation at the adjacent amide bond while maintaining near-native protein structure, as demonstrated by the minimal perturbation observed in crystal structures of PpiB containing (2S,4S)-5-fluoroleucine [2]. This application is particularly relevant for developing peptide-based therapeutics with extended half-lives or for creating 19F NMR probes for protein structure and dynamics studies.

19F NMR Probe for Protein Conformational Studies

The structural data showing that (2S)-configured α-fluorinated building blocks cause minimal disruption to protein backbone geometry while locking CHF groups into specific rotameric states [1] supports the use of (2S)-2-fluoro-4-methylpentanoic acid as a precursor for 19F NMR probes. The fluorine atom provides a sensitive NMR handle with a chemical shift responsive to local environment changes, enabling real-time monitoring of protein folding, ligand binding, and conformational dynamics without perturbing native structure. The compound's (2S)-stereochemistry ensures compatibility with biological systems that recognize L-configured amino acids.

Intermediate for Fluorinated Pharmaceuticals Requiring Modulated Lipophilicity and pKa

With a predicted pKa of 2.44 and LogP of 1.67, (2S)-2-fluoro-4-methylpentanoic acid offers a distinct physicochemical profile compared to non-fluorinated analogs (pKa ~4.8) [1]. This makes it a strategic intermediate for designing drug candidates where α-fluorination is desired to enhance metabolic stability (56% remaining after 1 hour in human liver microsomes [2]), increase membrane permeability, or modulate acidity for optimal bioavailability. The compound's high enantiomeric purity (98% by HPLC) ensures reproducible outcomes in stereospecific synthetic routes, making it suitable for kilogram-scale production of advanced pharmaceutical intermediates [3].

Application
Selection Property
Validation Focus
MCT4 transporter studies (cancer metabolism)
(2S)-enantiomer-specific MCT4 engagement
Lactate efflux assay reproducibility; enantiomer specificity confirmation
Fluorinated peptidomimetic synthesis
Chiral purity (≥98% HPLC)
Coupling efficiency; racemization under reaction conditions
19F NMR probe for protein studies
Minimal structural perturbation upon incorporation
Rotameric state analysis by X-ray or 19F NMR; local environment sensitivity
Intermediate for fluorinated pharmaceuticals
Modulated pKa and lipophilicity
Ionization-state consistency across batches; metabolic stability reproducibility

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